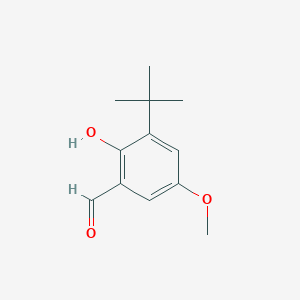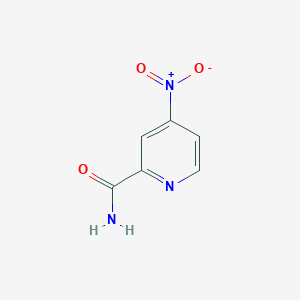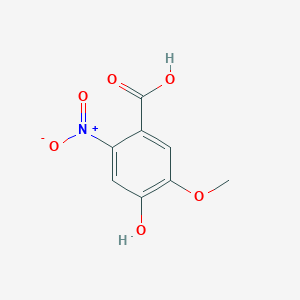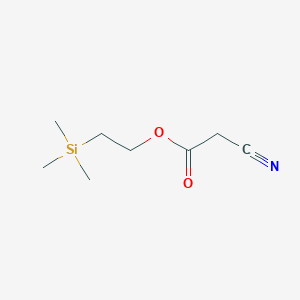![molecular formula C7H5Cl2N3 B1611532 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 61098-38-2](/img/structure/B1611532.png)
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a type of N-heterocyclic compound . It’s part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been reported .Molecular Structure Analysis
The molecular formula of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is C8H5Cl2N3O . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is 230.05 g/mol . It has a topological polar surface area of 47.3 Ų .Wissenschaftliche Forschungsanwendungen
1. Fluorescent Molecules
- Application Summary: Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The study identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
- Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Antitumor Scaffold
- Application Summary: Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention due to their significant photophysical properties . They have been used as an antitumor scaffold .
- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
3. Selective PI3K δ Inhibitor
- Application Summary: Pyrazolo[1,5-a]pyrimidines have been studied for their potential as selective PI3K δ inhibitors . PI3K δ is an isoform of phosphoinositide 3-kinases (PI3Ks), which are lipid kinases involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
- Methods of Application: The study involved the design, synthesis, and development of pyrazolo[1,5-a]pyrimidines with appropriate modifications to improve and increase the selectivity for isoform δ .
- Results or Outcomes: The study hoped that a five-six-membered ring, similar to pan-inhibitor GDC-0941, could improve and increase the selectivity for isoform δ .
4. Dearomatization
- Application Summary: 5,7-Substituted Pyrazolo[1,5-a]pyrimidines have been used in studies of dearomatization , a process that converts aromatic compounds into non-aromatic compounds.
- Methods of Application: The study aimed at isolating a previously undescribed reaction product; namely, a substrate in the anti-configuration .
- Results or Outcomes: The study focused on the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines .
5. Inhibitors of Protein Kinase
- Application Summary: Pyrazolo[1,5-a]pyrimidines have been studied for their potential as inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of specific protein kinases can be a therapeutic strategy in diseases such as cancer.
- Methods of Application: The study involved the design, synthesis, and development of pyrazolo[1,5-a]pyrimidines with appropriate modifications to improve and increase the selectivity for specific protein kinases .
- Results or Outcomes: The study hoped that a five-six-membered ring, similar to pan-inhibitor GDC-0941 with appropriate modifications, could improve and increase the selectivity for specific protein kinases .
Zukünftige Richtungen
The synthetic transformations involving pyrazolo[1,5-a]pyrimidine still represent a research priority . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion also highlights their potential in creating new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-6(8)11-5-2-3-10-12(5)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHPDYKCYDVOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494479 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
61098-38-2 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)


![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)




